molecular formula C22H27NO6 B4076936 Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane

Cat. No.: B4076936
M. Wt: 401.5 g/mol
InChI Key: GWRFEUNUQFSVOM-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a phenoxyphenoxyethyl azepane derivativeIt is a white crystalline solid that forms a colorless solution in water . The phenoxyphenoxyethyl azepane derivative introduces additional aromatic and heterocyclic elements to the compound, potentially enhancing its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane typically involves multiple steps, starting with the preparation of oxalic acid and the phenoxyphenoxyethyl azepane derivative. Oxalic acid can be synthesized by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of carbon monoxide with sodium hydroxide . The phenoxyphenoxyethyl azepane derivative can be synthesized through a series of reactions involving the formation of phenoxyphenoxyethanol, followed by its reaction with azepane under specific conditions.

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The phenoxyphenoxyethyl azepane derivative can be produced on an industrial scale by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane undergoes various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.

    Reduction: The compound can be reduced to formic acid under specific conditions.

    Substitution: The aromatic rings in the phenoxyphenoxyethyl azepane derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various enzymatic processes. The phenoxyphenoxyethyl azepane derivative can interact with biological membranes and proteins, potentially disrupting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid with various industrial applications.

    Calcium oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane is unique due to its combination of oxalic acid and phenoxyphenoxyethyl azepane moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds.

Properties

IUPAC Name

oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.C2H2O4/c1-2-7-14-21(13-6-1)15-16-22-19-11-8-12-20(17-19)23-18-9-4-3-5-10-18;3-1(4)2(5)6/h3-5,8-12,17H,1-2,6-7,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRFEUNUQFSVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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